Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-3-carboxylate
Description
Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-3-carboxylate is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with hydroxyl, ethyl, and 4-isopropylphenyl groups. The piperidine-3-carboxylate moiety introduces a bicyclic structure, which may influence its conformational flexibility and intermolecular interactions. Hydrogen bonding patterns, critical for crystal packing and stability, can be analyzed using graph set theory , while ring puckering in the piperidine moiety may be quantified via Cremer-Pople coordinates .
Properties
IUPAC Name |
ethyl 1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-propan-2-ylphenyl)methyl]piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O3S/c1-5-19-25-24-28(26-19)22(29)21(32-24)20(17-11-9-16(10-12-17)15(3)4)27-13-7-8-18(14-27)23(30)31-6-2/h9-12,15,18,20,29H,5-8,13-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKLMDXWHFCHUOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(C)C)N4CCCC(C4)C(=O)OCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C21H25N5O5S
- Molecular Weight : 459.52 g/mol
- IUPAC Name : this compound
The compound primarily targets two critical proteins:
- Activating Transcription Factor 4 (ATF4)
- Nuclear Factor Kappa-light-chain-enhancer of Activated B Cells (NF-kB)
Pathways Affected
The compound influences several biochemical pathways:
- Endoplasmic Reticulum (ER) Stress Pathway : Involved in protein folding and quality control.
- NF-kB Inflammatory Pathway : Plays a crucial role in immune response and inflammation.
The interaction with ATF4 and NF-kB suggests that the compound may modulate stress responses and inflammatory processes in cells, potentially leading to neuroprotective and anti-inflammatory effects .
Biological Activity
The biological activity of the compound has been evaluated in various studies:
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties. It has been shown to mitigate neuronal cell death induced by oxidative stress and inflammation, likely through the modulation of the ER stress and NF-kB pathways .
Anti-inflammatory Properties
The compound's ability to inhibit NF-kB activation suggests it may reduce inflammation. This is particularly relevant in conditions characterized by chronic inflammation, such as neurodegenerative diseases .
Pharmacokinetics
Factors influencing the pharmacokinetic profile of the compound include:
- Solubility : Affects absorption and bioavailability.
- Stability : Influences shelf-life and efficacy.
- Molecular Weight : Impacts distribution within biological systems.
These properties are crucial for determining the therapeutic potential and safety profile of the compound in clinical settings .
Case Studies
Several studies have investigated the effects of this compound:
-
Study on Neuroprotection :
- A study demonstrated that treatment with this compound significantly reduced neuronal apoptosis in models of oxidative stress. The mechanism was linked to the downregulation of pro-apoptotic factors and upregulation of neuroprotective genes .
-
Anti-inflammatory Response :
- Another study assessed the compound's impact on inflammatory markers in a mouse model of induced inflammation. Results showed a marked decrease in cytokine levels (e.g., TNF-alpha and IL-6), indicating effective modulation of the inflammatory response .
Comparison with Similar Compounds
Key Observations:
The 4-isopropylphenyl substituent is electron-donating, contrasting with the electron-withdrawing 4-nitrophenyl group in the comparator. This difference may influence electronic properties and reactivity, such as electrophilic substitution rates.
Piperidine Position :
- The piperidine-3-carboxylate in the target compound versus piperidine-4-carboxylate in the comparator alters steric and electronic environments, which could impact binding affinity in biological systems or crystal packing efficiency .
Hydrogen Bonding :
- The hydroxyl group on the thiazolo-triazole core in both compounds likely participates in hydrogen bonding, but the nitro group in the comparator may introduce additional intermolecular interactions, such as dipole-dipole forces or π-stacking .
Q & A
Q. What are the optimal synthetic routes for Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-3-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Heterocycle Formation : Condensation of triazole and thiazole precursors under reflux in ethanol or acetonitrile, with phosphorus oxychloride as a coupling agent for carboxylate activation .
- Purification : Use of solvents like ethanol/methanol for crystallization, with temperature control (e.g., 50–80°C) and extended reaction times (72+ hours) to enhance purity .
- Key Considerations : Solvent polarity and catalyst selection (e.g., copper sulfate/sodium ascorbate for click chemistry) significantly impact regioselectivity and yield .
Q. How is the structural identity of this compound validated, and which analytical techniques are most reliable?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions, with DMSO-d₆ as a solvent to resolve hydroxyl and aromatic protons .
- Mass Spectrometry (MS) : High-resolution FAB-MS or ESI-MS validates molecular weight (±0.1 Da tolerance) and fragmentation patterns .
- Chromatography : HPLC with UV detection (λ = 254–280 nm) assesses purity (>95%), while TLC (CH₂Cl₂/MeOH 30:1) monitors reaction progress .
Q. What are the critical physicochemical properties (e.g., solubility, stability) relevant to in vitro assays?
- Methodological Answer :
- Solubility : Test in DMSO (stock solutions) and aqueous buffers (pH 7.4) using nephelometry; hydrophobic moieties (isopropylphenyl) may limit aqueous solubility .
- Stability : Accelerated degradation studies under UV light, heat (40–60°C), and varied pH (3–10) via HPLC to identify degradation products .
Advanced Research Questions
Q. How can molecular docking predict the compound’s interaction with lanosterol 14α-demethylase, and what validation steps are required?
- Methodological Answer :
- Target Selection : Retrieve enzyme structures (e.g., PDB ID: 3LD6) and prepare ligand files using Open Babel for charge assignment .
- Docking Protocol : AutoDock Vina with Lamarckian GA parameters; validate using co-crystallized ligands (RMSD <2.0 Å) .
- Post-Docking Analysis : MM/GBSA binding energy calculations and hydrogen bond/π-π stacking analysis with PyMOL .
Q. What strategies resolve contradictions in biological activity data across structural analogs (e.g., SAR vs. cytotoxicity)?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values from enzyme assays (e.g., COX-2 inhibition) and cytotoxicity (MTT assay) for analogs with varying substituents (e.g., fluorophenyl vs. isopropylphenyl) .
- Structural Clustering : Group compounds by substituent polarity/logP to identify trends in selectivity-toxicity trade-offs .
Q. How is the compound’s antifungal activity mechanistically evaluated beyond MIC assays?
- Methodological Answer :
- Time-Kill Curves : Assess fungistatic vs. fungicidal effects at 2×/4× MIC over 24–48 hours .
- Ergosterol Quantification : HPLC-MS to measure ergosterol depletion in treated fungal cells, confirming lanosterol 14α-demethylase inhibition .
Methodological Challenges & Contradictions
Q. Why do synthetic yields vary when substituting piperidine with other heterocycles (e.g., morpholine)?
- Analysis :
- Steric hindrance from 4-isopropylphenyl groups reduces nucleophilic attack efficiency during piperidine coupling, requiring excess reagents (1.5–2.0 eq) .
- Morpholine’s smaller ring size may improve reactivity but reduce solubility, necessitating solvent optimization (e.g., THF→DMF) .
Q. How to reconcile discrepancies in reported logP values between computational and experimental methods?
- Resolution :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
